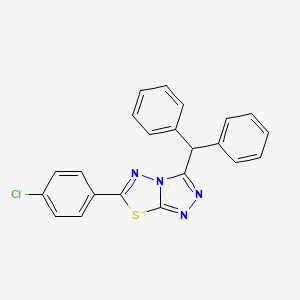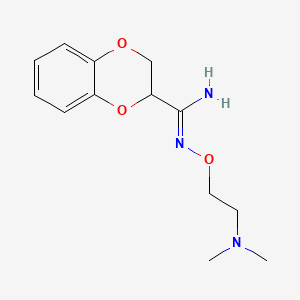
N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a dimethylamino group, an ethoxy group, and a benzodioxin ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride typically involves multiple steps. One common method includes the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with appropriate reagents to introduce the benzodioxin ring and the carboximidamide group. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and pH levels to optimize the reaction conditions and minimize impurities.
化学反応の分析
Types of Reactions
N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The benzodioxin ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the dimethylamino and ethoxy groups but lacks the benzodioxin ring.
N,N-Dimethyldiglycolamine: Similar in structure but with different functional groups and applications.
Uniqueness
N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride is unique due to its combination of functional groups and ring structures, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
147031-87-6 |
|---|---|
分子式 |
C13H19N3O3 |
分子量 |
265.31 g/mol |
IUPAC名 |
N'-[2-(dimethylamino)ethoxy]-2,3-dihydro-1,4-benzodioxine-3-carboximidamide |
InChI |
InChI=1S/C13H19N3O3/c1-16(2)7-8-18-15-13(14)12-9-17-10-5-3-4-6-11(10)19-12/h3-6,12H,7-9H2,1-2H3,(H2,14,15) |
InChIキー |
QCOUMMBCVRRSMN-UHFFFAOYSA-N |
異性体SMILES |
CN(C)CCO/N=C(/C1COC2=CC=CC=C2O1)\N |
正規SMILES |
CN(C)CCON=C(C1COC2=CC=CC=C2O1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)
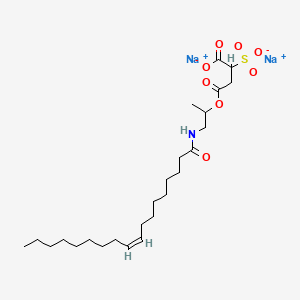
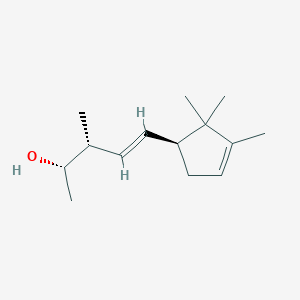
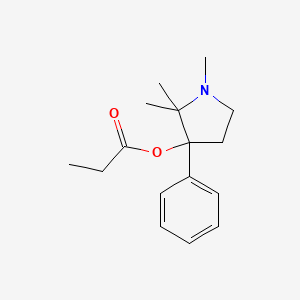

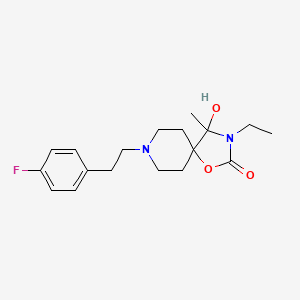
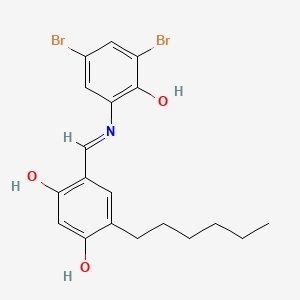

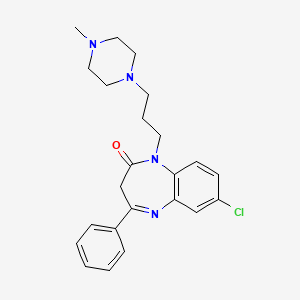

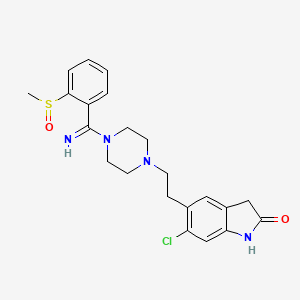
![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)
